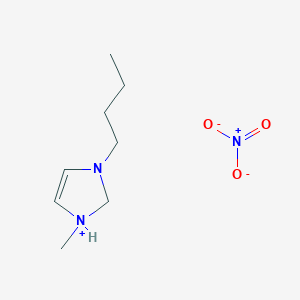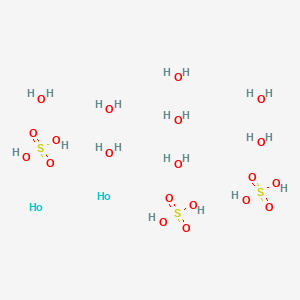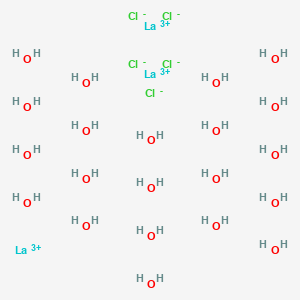
1H-Imidazolium, 1,3-dicyclohexyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1,3-dicyclohexyl-, chloride is an organic compound with the chemical formula C15H25ClN2. It is a member of the imidazolium family, characterized by the presence of a positively charged imidazole ring. This compound is often used as a catalyst in various chemical reactions due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazolium, 1,3-dicyclohexyl-, chloride can be synthesized through the chloromethylation of imidazole. This process typically involves the reaction of imidazole with chloromethane in the presence of a strong base. The resulting product is then purified through crystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazolium, 1,3-dicyclohexyl-, chloride undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of aldehydes to carboxylic acids.
Substitution: It is used in nucleophilic substitution reactions, particularly in the synthesis of aromatic compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Typical conditions involve the use of nucleophiles like halides or alkoxides in an organic solvent.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Substitution: The major products are substituted aromatic compounds.
Scientific Research Applications
1H-Imidazolium, 1,3-dicyclohexyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in ionic liquid catalysis.
Biology: Its role in facilitating certain biochemical reactions is being explored.
Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1H-Imidazolium, 1,3-dicyclohexyl-, chloride exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by stabilizing transition states and lowering activation energies. The imidazolium ring interacts with substrates through electrostatic and hydrogen bonding interactions, enhancing reaction rates .
Comparison with Similar Compounds
- 1,3-Bis(cyclohexyl)imidazolium tetrafluoroborate
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Dicyclohexylbenzimidazolium chloride
Uniqueness: 1H-Imidazolium, 1,3-dicyclohexyl-, chloride is unique due to its specific structural configuration, which imparts distinct catalytic properties. Compared to other imidazolium compounds, it offers enhanced stability and reactivity in certain reactions, making it a valuable catalyst in both academic and industrial research .
Properties
IUPAC Name |
1,3-dicyclohexyl-1,2-dihydroimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h11-12,14-15H,1-10,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYNIEZPFNQVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[NH+]2CN(C=C2)C3CCCCC3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester](/img/structure/B8066563.png)
![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B8066564.png)



![[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester](/img/structure/B8066598.png)
![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-iumbromide](/img/structure/B8066606.png)
